L-精氨酰-L-精氨酸 7-酰胺-4-甲基香豆素三盐酸盐

货号 B555420

CAS 编号:

201847-69-0

分子量: 487,56*109,36 g/mole

InChI 键: FFHVRMNAOAAXTM-XYTXGRHFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

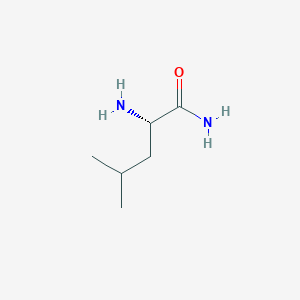

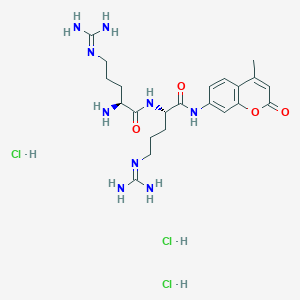

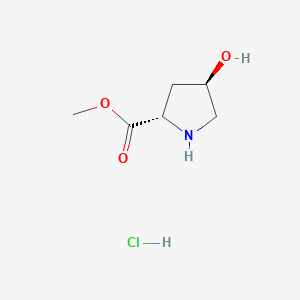

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate for cathepsin B or aminopeptidase III . It yields a blue fluorescent solution upon cleavage . It is also a specific substrate for cathepsin H .

Molecular Structure Analysis

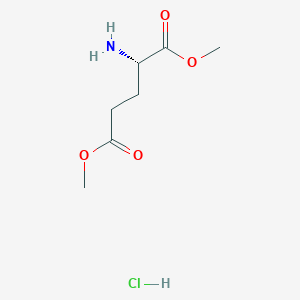

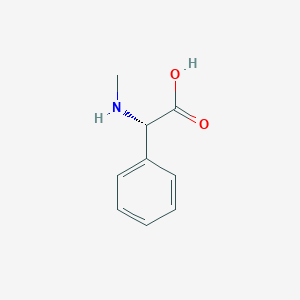

The molecular formula of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is C22H33N9O4·3HCl . Its molecular weight is 596.95 g/mol . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride include its molecular formula C22H33N9O4·3HCl and a molecular weight of 596.95 g/mol . It is a fluorogenic substrate that yields a blue fluorescent solution upon cleavage .科学研究应用

-

Fermentation Research

- Summary of the application : L-Arginine has been used in fermentative production by a genetically modified Escherichia coli strain cultivated in various growth media .

- Methods of application : The L-Arginine amounts are determined and monitored during its fermentative production using advanced chromatographic methods .

- Results or outcomes : The study describes the first successful application of the above chromatographic methods for the determination and monitoring of L-Arginine amounts during its fermentative production .

-

Molecular Biology

- Summary of the application : This compound is used as a fluorogenic substrate for cathepsin B or aminopeptidase III .

- Methods of application : The compound is used in its powder form and yields a blue fluorescent solution upon cleavage .

- Results or outcomes : The fluorescence produced can be measured and used to study the activity of the enzymes cathepsin B or aminopeptidase III .

-

Enzyme Substrate

- Summary of the application : L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .

- Methods of application : The compound is used in its powder form and the reaction with the enzyme is monitored .

- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .

-

Enzyme Kinetics

- Summary of the application : This compound is often used in enzyme kinetics studies as a fluorogenic substrate for cathepsin B or aminopeptidase III .

- Methods of application : The compound is used in its powder form and yields a blue fluorescent solution upon cleavage . The fluorescence produced can be measured and used to study the activity of the enzymes.

- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .

-

Protein Digestion Studies

- Summary of the application : L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .

- Methods of application : The compound is used in its powder form and the reaction with the enzyme is monitored .

- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVRMNAOAAXTM-XYTXGRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647367 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride | |

CAS RN |

201847-69-0 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

L-Methionine methyl ester hydrochloride

2491-18-1

N-Methyl-L-serine

2480-26-4

(S)-2-(Methylamino)-2-phenylacetic acid

2611-88-3

N-Methyl-L-phenylalanine

2566-30-5

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)